molecular formula C22H24N4O3 B2904523 N-(furan-2-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105231-14-8

N-(furan-2-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2904523
CAS No.: 1105231-14-8
M. Wt: 392.459
InChI Key: LOAFTRCMGOQIGF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, structurally related to N-(furan-2-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide, demonstrated strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Anticancer Activity

Kumar et al. (2013) reported on the efficient synthesis of piperazine-2,6-dione derivatives, including those derived from furan-2-ylmethanamine, and their evaluation for anticancer activity. This research underlines the potential utility of furan derivatives in designing compounds with significant anticancer properties (Kumar et al., 2013).

PET Imaging for Neuroinflammation Studies

Horti et al. (2019) developed a PET radiotracer for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. The tracer, [11C]CPPC, targets the CSF1R, a microglia-specific marker. This study illustrates the potential application of furan-carboxamide derivatives in developing tools for noninvasive imaging of neuroinflammation (Horti et al., 2019).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-18-6-4-16(5-7-18)20-8-9-21(25-24-20)26-12-10-17(11-13-26)22(27)23-15-19-3-2-14-29-19/h2-9,14,17H,10-13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAFTRCMGOQIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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